molecular formula C14H17N3O2 B2907405 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 2415541-96-5

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B2907405
CAS RN: 2415541-96-5
M. Wt: 259.309
InChI Key: GXGYALWYQXFSFN-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.

Mechanism Of Action

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in an increase in the release of dopamine and serotonin, which leads to feelings of euphoria and increased energy levels.
Biochemical and Physiological Effects:
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one has been found to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and increases the release of glucose from the liver. 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one has been found to have a high affinity for the dopamine and serotonin transporters, which leads to an increase in the levels of these neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one has several advantages as a research tool. It is easy to synthesize and has a well-defined mechanism of action. It can be used to study the effects of dopamine and serotonin reuptake inhibitors on the central nervous system. However, 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one has several limitations as well. It has a short half-life and is rapidly metabolized in the body. It also has a narrow therapeutic window, which makes it difficult to use in clinical studies.

Future Directions

There are several future directions for the research on 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one. One area of research is to study the long-term effects of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one on the central nervous system. Another area of research is to develop new compounds based on the structure of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one that exhibit similar effects but have a longer half-life and a wider therapeutic window. Additionally, 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one can be used to study the effects of dopamine and serotonin reuptake inhibitors on various neurological disorders such as depression and anxiety.
Conclusion:
In conclusion, 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It acts as a dopamine and serotonin reuptake inhibitor and exhibits stimulant properties similar to amphetamines. 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one has several advantages as a research tool, but also has limitations such as a short half-life and narrow therapeutic window. There are several future directions for the research on 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one, including studying the long-term effects on the central nervous system and developing new compounds based on its structure.

Synthesis Methods

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one can be synthesized from 1-benzylpiperazine and 2-amino-phenol. The reaction is carried out in the presence of a catalyst such as palladium on carbon and hydrogen gas. The resulting product is purified by recrystallization using a solvent such as ethanol.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one has been used in various scientific research applications such as studying the effects of piperazine derivatives on the central nervous system. It has been found to exhibit stimulant properties similar to amphetamines and has been used to study the mechanisms of action of these compounds.

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGYALWYQXFSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]propan-1-one

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